molecular formula C12H15N B3395908 3-Methyl-5-phenylpentanenitrile CAS No. 54089-83-7

3-Methyl-5-phenylpentanenitrile

Cat. No.: B3395908
CAS No.: 54089-83-7
M. Wt: 173.25 g/mol
InChI Key: UIHGITHJVWASPE-UHFFFAOYSA-N
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Description

3-Methyl-5-phenylpentanenitrile is an organic compound with the molecular formula C12H15N. It is characterized by a nitrile group (-CN) attached to a pentane chain, which is further substituted with a methyl group at the third position and a phenyl group at the fifth position. This compound is known for its use in the fragrance industry due to its pleasant scent.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Methyl-5-phenylpentanenitrile involves the reaction of 4-Phenyl-2-butanol with acetonitrile. This reaction typically requires a catalyst such as [(1,5-cyclooctadiene)(OH)iridium(I)]2 and potassium tert-butylate in 1,4-dioxane at 130°C under an inert atmosphere for 24 hours .

Industrial Production Methods

Industrial production methods for this compound are often based on similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-phenylpentanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Electrophiles like bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

3-Methyl-5-phenylpentanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-phenylpentanenitrile largely depends on its interactions with other molecules. In the context of its use in fragrances, it interacts with olfactory receptors in the nose, triggering a sensory response that is perceived as a pleasant scent. The molecular targets and pathways involved in its biological activity are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5-phenylpentanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    3-Methyl-5-phenylpentanol: Similar structure but with a hydroxyl group instead of a nitrile group.

    3-Methyl-5-phenylpentanone: Similar structure but with a ketone group instead of a nitrile group.

Uniqueness

3-Methyl-5-phenylpentanenitrile is unique due to its specific combination of a nitrile group with a phenyl-substituted pentane chain. This structure imparts distinct chemical properties and reactivity, making it valuable in specific applications such as fragrance formulation .

Properties

IUPAC Name

3-methyl-5-phenylpentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-11(9-10-13)7-8-12-5-3-2-4-6-12/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHGITHJVWASPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8052190
Record name 3-Methyl-5-phenylpentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8052190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54089-83-7
Record name 3-Methyl-5-phenylpentanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54089-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepentanenitrile, beta-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054089837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenepentanenitrile, .beta.-methyl-
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Record name 3-Methyl-5-phenylpentanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-5-phenylpentanenitrile
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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